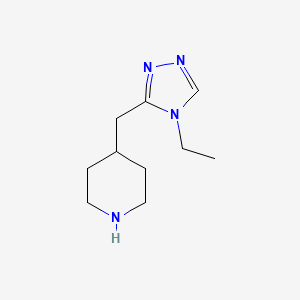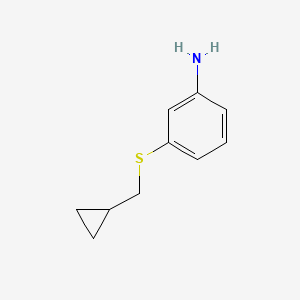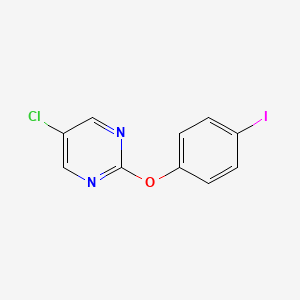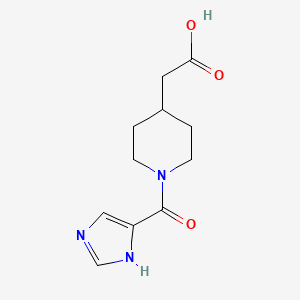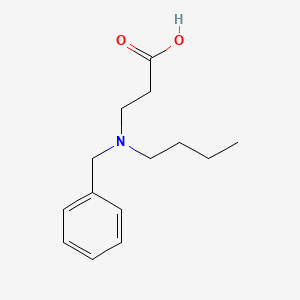
3-(Benzylbutylamino)propanoic acid
Overview
Description
3-(Benzylbutylamino)propanoic acid is a useful research chemical with the molecular formula C14H21NO2 and a molecular weight of 235.32 . It is a white to off-white solid with a melting point of 71 - 73°C . Its solubility is slight in DMSO and Methanol .
Molecular Structure Analysis
The molecular structure of 3-(Benzylbutylamino)propanoic acid includes a benzylbutylamino group attached to a propanoic acid group . The InChI key for this compound is QIBRHKAEVRMYJY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-(Benzylbutylamino)propanoic acid is a white to off-white solid with a melting point of 71 - 73°C . It has a molecular weight of 235.32 and a molecular formula of C14H21NO2 . It is slightly soluble in DMSO and Methanol .Scientific Research Applications
Analytical Methods for Biomonitoring Benzene Exposure
The use of analytical techniques to biomonitor exposure to benzene, a substance with recognized toxicity, highlights the significance of detecting specific metabolites like S-phenylmercapturic acid in urine. This approach underscores the critical role of advanced analytical methods, such as chromatography and mass spectrometry, in assessing occupational and environmental exposure to harmful substances, including benzene derivatives. The methodologies reviewed emphasize the importance of precise and sensitive detection techniques for ensuring health safety in contexts of potential chemical exposure (Gonçalves et al., 2017).
Antioxidant and Anti-inflammatory Potential of Derivatives
Research into benzofused thiazole derivatives reveals their promising antioxidant and anti-inflammatory properties. These studies demonstrate the potential of such compounds, derived from chemical structures similar to 3-(Benzylbutylamino)propanoic acid, in developing new therapeutic agents. The exploration of benzofused thiazole analogues as lead molecules for medicinal applications, including their evaluation in vitro for antioxidant and anti-inflammatory activities, contributes to the identification of novel drug candidates (Raut et al., 2020).
Future Directions
While specific future directions for 3-(Benzylbutylamino)propanoic acid are not available, related compounds like indole-3-propionic acid are being studied for their potential in treating metabolic syndrome . Additionally, biological production methods for propionic acid are being explored for their environmental benefits .
properties
IUPAC Name |
3-[benzyl(butyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-3-10-15(11-9-14(16)17)12-13-7-5-4-6-8-13/h4-8H,2-3,9-12H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBRHKAEVRMYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCC(=O)O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylbutylamino)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid](/img/structure/B1470165.png)

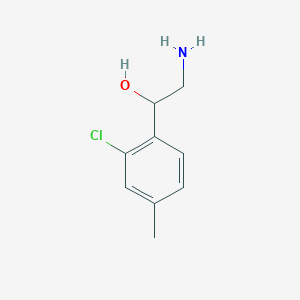
![{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470169.png)

![ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1470172.png)

